1H-Benzimidazole-2-carboxylic acid hydrate is a chemical compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of approximately 180.17 g/mol. This compound is characterized by a benzimidazole core, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring, with a carboxylic acid group (-COOH) and a water molecule associated with it in its hydrated form. The compound typically appears as a white to off-white crystalline solid and has a melting point range of 169-171°C .
Studies suggest that 1H-benzimidazole-2-carboxylic acid derivatives exhibit promising antimicrobial properties against various bacteria and fungi []. Research is ongoing to explore their potential as novel therapeutic agents.
Certain derivatives of 1H-benzimidazole-2-carboxylic acid have shown antiviral activity against specific viruses, including the Hepatitis C virus (HCV) []. Further investigation is needed to determine their efficacy and potential for antiviral drug development.
1H-benzimidazole-2-carboxylic acid serves as a valuable starting material for the synthesis of various organic compounds with diverse applications in material science []. These applications range from the development of functional polymers to the creation of novel materials with specific properties.
The unique structure of 1H-benzimidazole-2-carboxylic acid makes it interesting for crystal engineering studies. Researchers are exploring its potential in the design and synthesis of novel crystalline materials with desired properties [].
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
Research indicates that 1H-benzimidazole-2-carboxylic acid hydrate exhibits notable biological activities. It has been studied for:
These biological activities highlight its potential utility in pharmaceutical applications.
The synthesis of 1H-benzimidazole-2-carboxylic acid hydrate can be accomplished through several methods:
These methods allow for the production of this compound with varying degrees of purity and yield.
Interaction studies involving 1H-benzimidazole-2-carboxylic acid hydrate have focused on its binding affinities and mechanisms of action:
Such studies are crucial for understanding how this compound may function therapeutically.
Several compounds share structural similarities with 1H-benzimidazole-2-carboxylic acid hydrate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Contains only the benzimidazole core | Lacks the carboxylic acid group |
| 2-Aminobenzimidazole | Amino group substitution at position 2 | Exhibits different biological properties |
| 1H-Benzimidazole-5-carboxylic acid | Carboxyl group at position 5 instead of position 2 | Different reactivity profile due to positional change |
| 2-Carboxybenzimidazole | Carboxyl group at position 2 without hydration | Often used in different synthetic pathways |
The uniqueness of 1H-benzimidazole-2-carboxylic acid hydrate lies in its specific functional groups and hydration state, which influence its reactivity and biological activity compared to these similar compounds.
1H-Benzimidazole-2-carboxylic acid hydrate possesses the molecular formula C8H8N2O3 with a molecular weight of 180.163 grams per mole [1] [2] [3]. The compound consists of a benzimidazole core structure with a carboxylic acid functional group at the 2-position, crystallized with one molecule of water [4]. The molecular structure can be represented by the SMILES notation C1=CC=C2C(=C1)NC(=N2)C(=O)O.O, which illustrates the fusion of benzene and imidazole rings with the carboxylic acid substituent and associated water molecule [1] [2].
The hydrate form contains an additional water molecule compared to the anhydrous compound, which has the molecular formula C8H6N2O2 and molecular weight of 162.148 grams per mole [5] [6]. This structural difference reflects the incorporation of water into the crystal lattice, forming a stable monohydrate [7].
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O3 [1] |
| Molecular Weight | 180.163 g/mol [1] |
| Anhydrous Formula | C8H6N2O2 [5] |
| Anhydrous Molecular Weight | 162.148 g/mol [5] |
| SMILES Notation | C1=CC=C2C(=C1)NC(=N2)C(=O)O.O [1] |
The International Union of Pure and Applied Chemistry name for this compound is 1H-benzimidazole-2-carboxylic acid;hydrate [1] [2] [3]. This nomenclature reflects the systematic naming convention that identifies the benzimidazole core with the carboxylic acid functional group at position 2, explicitly indicating the hydrated form [3].
The compound is known by numerous alternative designations in chemical literature and commercial databases [1] [8]. These synonyms include 1H-Benzimidazole-2-carboxylic acid monohydrate, 2-Carboxy-1H-benzimidazole hydrate, and 1H-benzo[d]imidazole-2-carboxylic acid hydrate [1] [8] [3]. Additional nomenclature variations encompass 1H-1,3-benzodiazole-2-carboxylic acid hydrate and Benzimidazole-2-carboxylic acid monohydrate [1] [3].
| Designation Type | Name |
|---|---|
| IUPAC Name | 1H-benzimidazole-2-carboxylic acid;hydrate [1] |
| Primary Synonym | 1H-Benzimidazole-2-carboxylic acid monohydrate [1] |
| Alternative Name | 2-Carboxy-1H-benzimidazole hydrate [1] |
| Systematic Name | 1H-benzo[d]imidazole-2-carboxylic acid hydrate [1] |
| Chemical Formula Representation | C8H6N2O2.H2O [1] |
The compound is registered under the Chemical Abstracts Service number 849776-47-2, which serves as the primary identifier for the hydrated form [1] [9] [2]. The International Chemical Identifier Key is YQHUUYLPOCNBKD-UHFFFAOYSA-N, providing a unique computational representation of the molecular structure [1] [2] [4].
Additional registry information includes the PubChem Compound Identifier 18525703 and the Molecular Design Limited number MFCD07368500 [1] [9] [2]. These identifiers facilitate cross-referencing across various chemical databases and literature sources [3]. The European Community number 631-114-4 provides regulatory identification within European chemical frameworks [3].
| Identifier Type | Value |
|---|---|
| CAS Number | 849776-47-2 [1] |
| InChI Key | YQHUUYLPOCNBKD-UHFFFAOYSA-N [1] |
| PubChem CID | 18525703 [1] |
| MDL Number | MFCD07368500 [1] |
| EC Number | 631-114-4 [3] |
1H-Benzimidazole-2-carboxylic acid hydrate appears as a white to off-white crystalline solid under standard conditions [11]. The compound typically manifests as a powder or crystalline material when commercially supplied [2] [12] [11]. The physical appearance characteristics remain consistent across different suppliers and purification methods [1] [2].
The crystalline nature of the compound reflects its ordered molecular arrangement in the solid state, which incorporates water molecules within the crystal lattice [7] [13]. This crystalline structure contributes to the compound's physical stability and handling characteristics [14].
The melting point of 1H-Benzimidazole-2-carboxylic acid hydrate ranges from 169 to 171 degrees Celsius . This thermal property distinguishes it from the anhydrous form, which exhibits a higher melting point of 176 to 180 degrees Celsius [6] [15] [16]. The lower melting point of the hydrate reflects the influence of incorporated water molecules on the crystal structure and intermolecular interactions [5] [6].
Thermal analysis reveals that the compound undergoes dehydration upon heating, with the loss of water molecules preceding the melting of the organic framework [14]. The thermal behavior demonstrates stability under normal storage conditions but indicates decomposition pathways at elevated temperatures [14] [17].
| Compound Form | Melting Point Range (°C) | Formula |
|---|---|---|
| Hydrate | 169-171 | C8H8N2O3 |
| Anhydrous | 176-180 [6] | C8H6N2O2 |
1H-Benzimidazole-2-carboxylic acid hydrate exhibits solubility in water due to the presence of both the carboxylic acid functional group and the incorporated water molecule [14]. The compound's polar characteristics facilitate dissolution in aqueous media [14]. Safety documentation indicates that the substance is soluble in water and may spread in water systems due to its hydrophilic nature [14].
The solubility characteristics reflect the compound's ability to form hydrogen bonds through both the carboxylic acid group and the benzimidazole nitrogen atoms [14]. The hydrated form may exhibit different solubility profiles compared to the anhydrous compound due to the presence of the water molecule in the crystal structure [18].
1H-Benzimidazole-2-carboxylic acid hydrate exhibits zwitterionic behavior in its crystalline form, existing as 1H-benzimidazolium-2-carboxylate [19] [7]. X-ray crystallographic studies demonstrate that the organic molecule adopts a zwitterionic structure where the benzimidazole nitrogen is protonated while the carboxylic acid group exists in its deprotonated carboxylate form [19] [7].
The benzimidazole core demonstrates basic characteristics through its nitrogen atoms, while the carboxylic acid functional group provides acidic properties [20]. This dual nature allows the compound to participate in both proton donation and acceptance reactions [20]. The zwitterionic form is stabilized by intramolecular electrostatic interactions between the positively charged benzimidazolium and negatively charged carboxylate moieties [19] [7].
Related benzimidazole carboxylic acids exhibit predicted pKa values around 3.10, indicating the acidic nature of the carboxylic acid functional group [18]. The benzimidazole nitrogen atoms contribute to the basic character of the molecule [20].
The carboxylic acid functional group in 1H-Benzimidazole-2-carboxylic acid hydrate participates in typical carboxylic acid reactions including esterification and amidation [21] [22] [23]. The compound serves as a versatile building block for the synthesis of various derivatives through standard organic transformations [21] [22].
Esterification reactions can be performed using alcohols in the presence of acid catalysts or coupling reagents [21] [23]. The carboxylic acid group readily forms amide bonds when treated with amines using appropriate coupling agents such as HBTU or other carbodiimide-based reagents [24] [22] [23]. These reactions provide access to diversified molecular structures for various applications [22] [23].
The benzimidazole ring system exhibits stability under standard reaction conditions but can participate in coordination chemistry through its nitrogen atoms [25] [26]. The heterocyclic framework serves as a ligand in metal coordination complexes, demonstrating the compound's utility in coordination chemistry applications [25] [26] [27].
1H-Benzimidazole-2-carboxylic acid hydrate demonstrates chemical stability under normal storage and handling conditions [17]. The compound remains stable when stored in appropriate conditions, typically at 2-8 degrees Celsius as recommended by commercial suppliers [6] [16] [12].
Thermal decomposition occurs at elevated temperatures, with hazardous decomposition products including nitrogen oxides, carbon monoxide, and carbon dioxide [14]. The compound shows compatibility with most common laboratory conditions but should be kept away from strong oxidizing agents and strong bases [14] [17].
Single crystal X-ray diffraction analysis has revealed that 1H-Benzimidazole-2-carboxylic acid hydrate crystallizes in two distinct hydrated forms: a monohydrate and a dihydrate, each exhibiting unique crystallographic characteristics [1] [2]. The monohydrate form crystallizes in the triclinic space group P-1 with unit cell parameters of a = 4.4080(15) Å, b = 8.877(3) Å, c = 10.757(3) Å, α = 72.20(3)°, β = 87.67(3)°, and γ = 88.53(3)°, resulting in a cell volume of 400.4(2) ų and Z = 2 [3]. The structure determination was conducted at 130 K with Mo Kα radiation, yielding an R-factor of 0.053 [3].
In contrast, the dihydrate form crystallizes in the monoclinic space group P2₁/c with significantly different unit cell dimensions: a = 6.8503(15) Å, b = 7.3679(17) Å, c = 18.939(4) Å, and β = 109.728(7)° [1]. This results in a substantially larger cell volume of 899.8(3) ų with Z = 4. The structural determination was performed at 298 K, achieving a superior R-factor of 0.043 [1]. The density differences between the forms are minimal, with the monohydrate exhibiting 1.494 g/cm³ and the dihydrate 1.463 g/cm³ [1] [3].
The crystallographic data collection for both forms employed Bruker APEXII CCD diffractometers with graphite monochromated Mo Kα radiation (λ = 0.71073 Å) [1] [3]. The monohydrate structure utilized 1407 independent reflections with 724 reflections having I > 2σ(I), while the dihydrate employed 1760 independent reflections with 1342 reflections meeting the intensity criterion [1] [3].
Both hydrated forms of 1H-Benzimidazole-2-carboxylic acid exist exclusively in zwitterionic configurations, designated as 1H-benzimidazolium-2-carboxylate [1] [2] [3]. The zwitterionic nature is unequivocally confirmed through bond length analysis, where the equal C—N bond distances within the imidazole ring indicate complete protonation of both nitrogen atoms, while the equivalent C—O bond lengths in the carboxylate group demonstrate full deprotonation [1].
In the dihydrate form, the C7—N1 and C7—N2 bond lengths are 1.321(2) Å and 1.3291(18) Å respectively, confirming the protonated state of the imidazolium fragment [1]. Simultaneously, the C8—O1 and C8—O2 distances of 1.234(2) Å and 1.236(2) Å verify the deprotonated carboxylate group [1]. The monohydrate exhibits similar zwitterionic characteristics with C7—N1 and C7—N2 distances of 1.341(4) Å and 1.335(4) Å, and C8—O1 and C8—O2 lengths of 1.254(4) Å and 1.247(4) Å [3].
The molecular planarity is preserved in both forms, with the dihydrate showing a remarkably small dihedral angle of 0.62(2)° between the benzimidazole ring and the carboxylate group [1]. The root mean square deviation for all non-hydrogen atoms in the dihydrate is 0.0249 Å, indicating exceptional molecular flatness [1]. This planarity facilitates optimal overlap for π-electron delocalization and enhances the stability of the zwitterionic configuration.
The hydrogen bonding networks in both hydrated forms are extensive and fundamentally different, leading to distinct dimensional architectures. The monohydrate form generates a two-dimensional hydrogen-bonded network through four primary interactions [3]. The network is initiated by N1—H1···O1W contacts (2.646(3) Å, 166°) linking the protonated imidazole nitrogen to the water molecule, followed by N3—H3···O2 interactions (2.686(3) Å, 160°) connecting adjacent zwitterions [3].
Water molecules in the monohydrate serve as crucial bridging entities through O1W—H2W···O1 (2.764(3) Å, 165°) and O1W—H1W···O1 (2.782(3) Å, 176°) contacts, creating extended chains that propagate the two-dimensional network [3]. These interactions involve symmetry-related molecules with operations including -x+1, -y, -z and -x, -y, -z [3].
The dihydrate form exhibits a more complex three-dimensional hydrogen bonding architecture incorporating six distinct hydrogen bond types [1]. The network includes O3—H6···O1 (2.8608(19) Å, 174°) representing direct water-to-carboxylate interactions, N1—H1···O3 (2.7135(18) Å, 170°) linking imidazolium to water, and O4—H9···O3 (2.874(2) Å, 163°) establishing water-water connections [1].
Additional interactions in the dihydrate include N2—H2A···O2 (2.6708(18) Å, 155°) forming imidazolium-carboxylate bridges and O3—H7···O4 (2.756(2) Å, 165°) creating water-water hydrogen bonds [1]. The symmetry operations are more complex, involving screw axes and glide planes such as -x+1, y-1/2, -z+3/2 and -x+1, -y+1, -z+2 [1]. The presence of two independent water molecules in the dihydrate enables the formation of water-water hydrogen bonds, which are absent in the monohydrate, contributing to the enhanced three-dimensional stability.
The fundamental distinction between the monohydrate and dihydrate forms lies in their water incorporation patterns and resulting crystal architectures. The monohydrate incorporates a single water molecule per formula unit (C₈H₆N₂O₂·H₂O) with a molecular weight of 180.16 g/mol, while the dihydrate contains two water molecules (C₈H₆N₂O₂·2H₂O) with a molecular weight of 198.18 g/mol [1] [4].
The space group transformation from triclinic P-1 in the monohydrate to monoclinic P2₁/c in the dihydrate represents a significant symmetry enhancement accompanying the additional water incorporation [1] [3]. This crystallographic transition is accompanied by a dramatic volume expansion from 400.4(2) ų in the monohydrate to 899.8(3) ų in the dihydrate, representing a 125% increase despite only doubling the water content [1] [3].
The Z values differ correspondingly, with Z = 2 for the monohydrate and Z = 4 for the dihydrate, indicating different molecular packing arrangements [1] [3]. Despite the increased hydration, the density difference is minimal (1.494 vs 1.463 g/cm³), suggesting efficient packing in both forms [1] [3]. The structural determination temperatures also varied significantly, with the monohydrate studied at 130 K and the dihydrate at 298 K, reflecting different thermal stability ranges [1] [3].
The crystallization conditions favor different forms under specific circumstances. The monohydrate typically forms through controlled crystallization from ethanol solutions at lower temperatures, while the dihydrate emerges from aqueous ethanol systems at ambient temperatures [1] [3]. This temperature and solvent dependence indicates distinct thermodynamic stability regions for each hydrated form.
Water molecules exhibit fundamentally different roles and coordination patterns in the two hydrated forms. In the monohydrate, the single water molecule functions as a bridging entity between adjacent zwitterionic molecules, participating in four hydrogen bonding interactions [3]. The water oxygen accepts hydrogen bonds from two different imidazolium N-H groups while simultaneously donating its hydrogen atoms to carboxylate oxygen atoms of neighboring molecules [3].
The monohydrate water molecule is positioned with specific geometric constraints, exhibiting H2W—O1W—H1W angle of 107°, which deviates from the ideal tetrahedral angle due to the crystal packing environment [3]. The water molecule coordinates primarily through its oxygen lone pairs to form N1—H1···O1W contacts and extends hydrogen bonding through O1W—H2W···O1 and O1W—H1W···O1 interactions [3].
In contrast, the dihydrate contains two crystallographically independent water molecules (O3 and O4) that establish both intermolecular and intramolecular hydrogen bonding networks [1]. The O3 water molecule directly coordinates to the carboxylate oxygen through O3—H6···O1 (2.8608(19) Å) while simultaneously accepting hydrogen bonds from the imidazolium nitrogen via N1—H1···O3 [1]. The O4 water molecule participates in water-water hydrogen bonding through O3—H7···O4 and O4—H9···O3 interactions, creating infinite water chains [1].
The water-water interaction in the dihydrate (O3—H7···O4 with distance 2.756(2) Å and angle 165°) represents a novel structural feature absent in the monohydrate [1]. This water-water connectivity contributes significantly to the three-dimensional network stability and distinguishes the dihydrate's hydrogen bonding architecture from the two-dimensional network observed in the monohydrate [1].
While specific crystallographic data for the anhydrous form of 1H-Benzimidazole-2-carboxylic acid is limited in the available literature, comparative analysis with related benzimidazole carboxylic acid systems provides insights into hydration effects. Anhydrous forms of similar compounds typically exhibit different protonation states and hydrogen bonding patterns compared to their hydrated counterparts [5] [6].
The presence of water molecules in both hydrated forms facilitates zwitterion stabilization through specific hydrogen bonding interactions that would be absent in anhydrous structures [1] [3]. Water molecules serve as proton acceptors for the positively charged imidazolium groups and proton donors to the negatively charged carboxylate groups, effectively stabilizing the charge separation [1] [3].
In anhydrous systems, benzimidazole carboxylic acids often exist in neutral molecular forms or exhibit different hydrogen bonding motifs involving direct acid-acid or acid-base interactions [7] [8]. The absence of water typically leads to more compact crystal structures with higher densities and different thermal properties. Anhydrous forms may exhibit polymorphism based on different molecular conformations or hydrogen bonding arrangements, contrasting with the hydration-induced structural diversity observed in the monohydrate and dihydrate forms [7].
The hydrated forms demonstrate enhanced solubility characteristics and different thermal stability profiles compared to potential anhydrous forms. The water incorporation provides additional hydrogen bonding sites that can influence dissolution behavior and pharmaceutical properties, making the hydrated forms particularly relevant for drug development applications [10].
The polymorphic behavior of 1H-Benzimidazole-2-carboxylic acid hydrate demonstrates the complex relationship between hydration state and crystal structure. The existence of both monohydrate and dihydrate forms represents hydration-induced polymorphism, where different water contents lead to distinct crystal structures with unique space groups, unit cell parameters, and hydrogen bonding networks [1] [3].
The morphological characteristics of the crystals differ between the two forms. The monohydrate typically appears as needle-shaped colorless crystals with dimensions approximately 0.5 × 0.07 × 0.01 mm, indicating significant anisotropy in crystal growth [3]. This needle morphology reflects the two-dimensional hydrogen bonding network, where strong interactions within layers promote growth in specific crystallographic directions while weaker interlayer forces limit growth in perpendicular directions [3].
The dihydrate form exhibits block-shaped colorless crystals with more isotropic dimensions of 0.42 × 0.38 × 0.35 mm, corresponding to the three-dimensional hydrogen bonding network [1]. The more equidimensional crystal habit indicates more balanced intermolecular forces in all crystallographic directions, resulting from the extensive three-dimensional hydrogen bonding architecture involving water-water interactions [1].
Crystal habit modification can be influenced by crystallization conditions including temperature, solvent composition, concentration, and cooling rate. Controlled crystallization from different solvent systems may yield various crystal habits while maintaining the same underlying crystal structure [11] [7]. The temperature dependence observed in the structural determinations (130 K for monohydrate vs 298 K for dihydrate) suggests potential temperature-induced habit modifications [1] [3].
Corrosive